Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Analysis
The compound ethyl 2-((6-(3-(4-ethoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate has been the subject of various scientific studies focusing on its structural and molecular properties. One significant study involves the crystal structure, Hirshfeld surface analysis, and DFT studies of a closely related compound, showcasing its three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions, which may contribute to its bioactivity (Yassir Filali Baba et al., 2019).
Biological Evaluation and Molecular Docking
Another area of research includes the synthesis, characterization, and biological evaluation of quinazolinone-based derivatives, where a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate demonstrated potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting potential as an anti-cancer agent (Y. Riadi et al., 2021).
Spectroscopic Analysis
Spectroscopic analysis, such as FT-IR, FT-Raman, and NMR, along with molecular docking studies, have been conducted on similar compounds, providing insights into their electronic structure, charge transfer interactions, and potential inhibitory activity against specific biological targets (A. El-Azab et al., 2016).
Antimicrobial and Antitumor Activities
Research has also focused on the antimicrobial and antitumor activities of phenylquinolinones derived from marine sources, such as the fungus Aspergillus versicolor, which yielded compounds exhibiting cytotoxicity against cancer cell lines, underlining the therapeutic potential of these compounds in oncology (Pei-Hai Li et al., 2016).
Synthesis and Pharmacological Studies
Furthermore, pharmacological studies on phthalimidoxy substituted quinoline derivatives reveal their synthesis and potential biological activities, suggesting a wide range of pharmacological applications (D. Bhambi et al., 2010).
Properties
IUPAC Name |
ethyl 2-[6-[(4-ethoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-3-34-22-13-10-20(11-14-22)29-28(33)30-21-12-15-24-23(16-21)26(36-18-27(32)35-4-2)17-25(31-24)19-8-6-5-7-9-19/h5-17H,3-4,18H2,1-2H3,(H2,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGQVAVZZKVDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OCC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.